molecular formula C10H8F2O2 B2545798 (E)-Methyl 3-(3,5-difluorophenyl)acrylate CAS No. 705250-75-5

(E)-Methyl 3-(3,5-difluorophenyl)acrylate

Cat. No.: B2545798
CAS No.: 705250-75-5
M. Wt: 198.169
InChI Key: TUXPCMOFNRGWEC-NSCUHMNNSA-N
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Description

Significance of the (E)-Methyl 3-(3,5-difluorophenyl)acrylate Scaffold in Chemical Science

The chemical scaffold of this compound is significant due to the distinct contributions of its two primary components: the methyl acrylate (B77674) unit and the 3,5-difluorophenyl group.

The methyl acrylate portion of the molecule is a classic α,β-unsaturated ester. This functional group is highly versatile in organic synthesis. It can readily participate in a variety of chemical reactions, including:

Polymerization: Acrylate esters are fundamental monomers for the production of a wide range of polymers and copolymers. wikipedia.org

Michael Addition: As a Michael acceptor, it reacts with nucleophiles, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds at the β-position. wikipedia.org

Cycloaddition Reactions: The electron-deficient double bond can participate in reactions like the Diels-Alder reaction, serving as a dienophile to construct complex cyclic systems.

The 3,5-difluorophenyl group imparts unique and highly desirable properties to the scaffold. The introduction of fluorine into organic molecules is a key strategy in modern medicinal chemistry and materials science. tandfonline.com The carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of a compound by blocking sites susceptible to oxidative metabolism. tandfonline.comnih.gov Furthermore, fluorine is highly electronegative, and the presence of two fluorine atoms in a meta-relationship on the phenyl ring significantly alters the molecule's electronic properties. tandfonline.com This can influence intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions, which are crucial for molecular recognition and binding affinity to biological targets. tandfonline.comnih.gov The substitution can also modulate properties like lipophilicity, which affects a molecule's permeability across biological membranes. researchgate.net

The combination of these two moieties in the this compound scaffold results in a fluorinated building block that is primed for creating specialized materials or complex organic molecules with tailored properties. Fluorinated acrylate polymers, for instance, are known for their enhanced thermal stability, chemical resistance, and low surface energy, leading to applications in protective coatings and water- and oil-repellent surfaces. youtube.comrsc.orgresearchgate.net

Scope and Research Focus on this compound

The primary research focus on this compound is its application as a synthetic intermediate or precursor. While extensive studies on the compound itself are not widely published, its structure makes it a valuable starting material in several key areas of chemical research.

Medicinal Chemistry and Drug Discovery: The compound serves as a precursor for the synthesis of more complex molecules with potential therapeutic applications. ontosight.ai The difluorophenyl acrylate core can be incorporated into larger molecular frameworks to develop novel pharmaceutical agents. The fluorine atoms are strategically placed to enhance pharmacokinetic properties, such as increasing metabolic stability or improving binding affinity to a target protein. tandfonline.com Research in this area involves multi-step syntheses where the acrylate moiety is modified or used as a handle to build more elaborate structures.

Materials Science and Polymer Chemistry: In materials science, this compound is investigated as a monomer for the synthesis of fluorinated polymers. researchgate.net The polymerization of this monomer, either alone (to form a homopolymer) or with other monomers (to form copolymers), can yield materials with unique characteristics. youtube.comresearchgate.net Research is focused on creating polymers with:

High thermal stability and chemical inertness.

Low surface energy, for applications in hydrophobic and oleophobic coatings.

Specific optical properties due to the presence of the aromatic ring.

Organic Synthesis and Methodology Development: The compound is also a useful substrate in the development of new synthetic methodologies. Its defined structure and reactive sites—the double bond, the ester group, and the aromatic ring—allow chemists to test and refine new chemical transformations. For example, it can be used to explore new catalytic systems for asymmetric synthesis or to study the mechanisms of reactions involving α,β-unsaturated esters.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (E)-3-(3,5-difluorophenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2O2/c1-14-10(13)3-2-7-4-8(11)6-9(12)5-7/h2-6H,1H3/b3-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUXPCMOFNRGWEC-NSCUHMNNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC(=CC(=C1)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CC(=CC(=C1)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for E Methyl 3 3,5 Difluorophenyl Acrylate and Its Derivatives

Direct Synthesis Strategies for (E)-Methyl 3-(3,5-difluorophenyl)acrylate

The direct construction of the carbon-carbon double bond in this compound is a common and efficient approach. Condensation reactions are particularly prominent in this regard, offering reliable methods to achieve the desired stereochemistry.

Condensation Reactions in this compound Synthesis

Condensation reactions, which involve the joining of two molecules with the elimination of a small molecule like water, are a cornerstone of organic synthesis. For the preparation of this compound, the Wittig and Horner-Wadsworth-Emmons (HWE) reactions are exemplary methods.

The Wittig reaction utilizes a phosphorus ylide, specifically a triphenylphosphonium ylide, to convert an aldehyde or ketone into an alkene. In the synthesis of the target compound, 3,5-difluorobenzaldehyde is reacted with methyl (triphenylphosphoranylidene)acetate. The use of a stabilized ylide, where the carbanion is stabilized by the adjacent ester group, generally favors the formation of the (E)-alkene isomer.

A highly effective variation of this approach is the Horner-Wadsworth-Emmons (HWE) reaction . This method employs a phosphonate-stabilized carbanion, which is generally more nucleophilic than the corresponding phosphonium ylide used in the Wittig reaction. The HWE reaction is renowned for its excellent (E)-selectivity in the synthesis of α,β-unsaturated esters. The reaction proceeds by the nucleophilic attack of the phosphonate carbanion, generated by treating a phosphonate ester such as trimethyl phosphonoacetate with a base, on 3,5-difluorobenzaldehyde. The resulting intermediate then eliminates a dialkylphosphate salt, which is water-soluble and easily removed, to yield predominantly this compound.

ReactionAldehydeReagentKey Features
Wittig Reaction3,5-DifluorobenzaldehydeMethyl (triphenylphosphoranylidene)acetateForms C=C bond; stabilized ylide favors (E)-isomer.
Horner-Wadsworth-Emmons (HWE) Reaction3,5-DifluorobenzaldehydeTrimethyl phosphonoacetate & BaseHigh (E)-selectivity; water-soluble byproduct simplifies purification.

Alternative Synthetic Routes for this compound

Beyond condensation reactions, other methods can be employed for the synthesis of this compound. The Heck reaction , a palladium-catalyzed cross-coupling reaction, is a notable alternative. This reaction involves the coupling of an aryl halide, in this case, 1-bromo-3,5-difluorobenzene or 1-iodo-3,5-difluorobenzene, with an alkene, methyl acrylate (B77674), in the presence of a palladium catalyst and a base. The Heck reaction is a powerful tool for forming carbon-carbon bonds and can be tuned to favor the (E)-isomer.

Precursor Chemistry for this compound

An alternative to forming the carbon-carbon double bond directly is to start with a precursor that already contains this feature and then perform a final chemical transformation.

Role of Related Difluorophenyl Acrylic Acid Derivatives in Synthesis

A common and straightforward method for the synthesis of this compound is the esterification of its corresponding carboxylic acid, (E)-3-(3,5-difluorophenyl)acrylic acid. This precursor can be synthesized and then converted to the desired methyl ester. The esterification is typically carried out by reacting the carboxylic acid with methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. This is an equilibrium-controlled reaction, and the formation of the ester can be favored by using an excess of methanol or by removing the water that is formed during the reaction.

Synthesis of Structurally Diverse this compound Analogues and Derivatives

The synthetic methodologies used for this compound can be extended to produce a wide array of structurally related compounds with different ester functionalities.

General Approaches to Acrylate Derivative Synthesis (e.g., Esterification, Ester Exchange)

The synthesis of various acrylate derivatives can be achieved through several general methods. Esterification , as described for the synthesis of the methyl ester, can be applied using a variety of alcohols to produce the corresponding esters of (E)-3-(3,5-difluorophenyl)acrylic acid.

Another versatile method is transesterification , where the methyl group of this compound is exchanged for a different alkyl or aryl group. This reaction is typically catalyzed by an acid or a base and involves reacting the methyl ester with an excess of a different alcohol. The equilibrium is driven towards the desired product by removing the methanol that is formed.

Targeted Functionalization and Modification Strategies

The chemical structure of this compound offers several avenues for targeted functionalization and modification. Strategies can be directed at the difluorophenyl ring, the acrylate double bond, or the ester group. The presence of fluorine atoms on the phenyl ring significantly influences its reactivity, making it a key site for modification.

One potential strategy involves the nucleophilic aromatic substitution (SNAr) of the fluorine atoms. While the 3,5-difluoro substitution pattern is less activated towards nucleophilic attack than more electron-deficient systems like pentafluorophenyl rings, these positions can still be targeted by potent nucleophiles. Research on polymers derived from pentafluorophenyl (meth)acrylates demonstrates that the para-fluorine atom is highly susceptible to substitution by thiols in the presence of a base. rsc.orgresearchgate.net This suggests that, under appropriate conditions, the fluorine atoms of this compound could potentially be displaced by strong nucleophiles like thiolates or alkoxides to introduce new functional groups.

Conversely, the phenyl ring can undergo electrophilic aromatic substitution. The existence of derivatives such as (E)-Methyl 3-(3,5-difluoro-4-formylphenyl)acrylate indicates that electrophilic functional groups can be introduced onto the ring. bldpharm.com The vinyl acrylate group is an activating group, directing electrophiles to the ortho and para positions (C2, C4, C6). The fluorine atoms are deactivating groups but also ortho, para-directing. In this specific 3,5-difluoro arrangement, the C4 position is the most likely site for electrophilic attack due to activation from the vinyl group and being meta to the fluorine atoms. Reactions such as nitration, halogenation, or Friedel-Crafts acylation could be employed to introduce a variety of substituents at this position, leading to a range of modified compounds.

Development of Specific Substituted Acrylate Ester Derivatives

The development of specific derivatives of this compound primarily relies on well-established synthetic methodologies that allow for the introduction of various substituents onto the aromatic ring before the acrylate moiety is constructed. Key strategies include the Wittig reaction and the Heck reaction, which offer reliable pathways to a diverse library of substituted acrylate esters. core.ac.ukresearchgate.net

Wittig Reaction

The Wittig reaction is a widely used and highly effective method for synthesizing alkenes from carbonyl compounds. wikipedia.org In this context, it provides a direct route to this compound and its derivatives by reacting a substituted 3,5-difluorobenzaldehyde with a phosphorus ylide, such as methyl (triphenylphosphoranylidene)acetate. berkeley.edulibretexts.org A significant advantage of this method is that the position of the resulting double bond is precisely controlled. libretexts.org By starting with a variety of substituted benzaldehydes, a wide array of derivatives can be synthesized. For instance, the commercially available (E)-Methyl 3-(3,5-difluoro-4-formylphenyl)acrylate can be synthesized from 3,5-difluoro-4-formylbenzaldehyde. bldpharm.com The use of stabilized ylides in the Wittig reaction typically favors the formation of the (E)-alkene isomer. organic-chemistry.org

Table 1: Synthesis of Derivatives via Wittig Reaction
Starting AldehydeYlide ReagentResulting (E)-Acrylate Derivative
3,5-DifluorobenzaldehydeMethyl (triphenylphosphoranylidene)acetateThis compound
3,5-Difluoro-4-nitrobenzaldehydeMethyl (triphenylphosphoranylidene)acetate(E)-Methyl 3-(3,5-difluoro-4-nitrophenyl)acrylate
3,5-Difluoro-4-formylbenzaldehydeMethyl (triphenylphosphoranylidene)acetate(E)-Methyl 3-(3,5-difluoro-4-formylphenyl)acrylate
4-Bromo-3,5-difluorobenzaldehydeMethyl (triphenylphosphoranylidene)acetate(E)-Methyl 3-(4-bromo-3,5-difluorophenyl)acrylate

Heck Reaction

The Mizoroki-Heck reaction is another cornerstone of C-C bond formation, particularly for the synthesis of substituted alkenes. youtube.com This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl or vinyl halide with an alkene. nih.govresearchgate.net To synthesize derivatives of this compound, a substituted 1-halo-3,5-difluorobenzene (e.g., iodide or bromide) is coupled with methyl acrylate. nih.gov The versatility of the Heck reaction allows for the use of a broad range of functionalized aryl halides, enabling the synthesis of complex acrylate ester derivatives. princeton.edu The reaction is typically carried out in the presence of a palladium catalyst and a base. youtube.comnih.gov

Table 2: Synthesis of Derivatives via Heck Reaction
Aryl HalideAlkeneResulting (E)-Acrylate Derivative
1-Iodo-3,5-difluorobenzeneMethyl acrylateThis compound
4-Iodo-2,6-difluorobenzoic acidMethyl acrylate(E)-Methyl 3-(3,5-difluoro-4-carboxyphenyl)acrylate
1-(Trifluoromethyl)-3,5-difluoro-4-iodobenzeneMethyl acrylate(E)-Methyl 3-(3,5-difluoro-4-(trifluoromethyl)phenyl)acrylate

Esterification Variants

A further strategy for derivatization involves modifying the ester portion of the molecule. This is typically achieved through a two-step process. First, the corresponding 3-(3,5-difluorophenyl)acrylic acid is synthesized. This acid can then be esterified with a variety of different alcohols using coupling agents like 2-methyl-6-nitrobenzoic anhydride (MNBA) in the presence of 4-dimethylaminopyridine (DMAP), yielding a series of different acrylate esters (e.g., ethyl, propyl, isoamyl). mdpi.com This approach allows for systematic modification of the ester group, which can be used to fine-tune the physical and chemical properties of the final compound.

Spectroscopic Characterization and Structural Elucidation of E Methyl 3 3,5 Difluorophenyl Acrylate and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the molecular framework, including proton and carbon environments, connectivity, and stereochemistry.

The ¹H NMR spectrum of (E)-Methyl 3-(3,5-difluorophenyl)acrylate is expected to show distinct signals corresponding to the aromatic, vinylic, and methyl protons. The chemical shifts (δ), multiplicities, and coupling constants (J) are highly characteristic and confirm the trans or (E)-configuration of the double bond.

The vinylic protons, H-α and H-β, appear as two distinct doublets. The proton α to the carbonyl group (H-α) is expected to resonate further upfield compared to the H-β proton. A key diagnostic feature is the large coupling constant between these two protons, typically in the range of 15-18 Hz, which is characteristic of a trans relationship across the double bond. rsc.orgyale.edulibretexts.org

The aromatic region is expected to display two signals corresponding to the protons on the 3,5-difluorophenyl ring. The proton at the 4-position (H-4') would appear as a triplet due to coupling with the two meta-fluorine atoms. The two equivalent protons at the 2- and 6-positions (H-2'/H-6') would appear as a doublet, also due to coupling with the adjacent fluorine atoms. The methoxy group protons (-OCH₃) are expected to appear as a sharp singlet, typically around 3.8 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
-OCH₃ ~3.8 Singlet (s) -
H-α (vinylic) ~6.5 Doublet (d) J(Hα-Hβ) ≈ 16
H-β (vinylic) ~7.6 Doublet (d) J(Hα-Hβ) ≈ 16
H-4' (aromatic) ~7.0 Triplet (t) J(H-F) ≈ 9

Note: Predicted values are based on spectral data of analogous acrylate (B77674) and difluorophenyl compounds.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, distinct signals are expected for the carbonyl, vinylic, aromatic, and methoxy carbons. A significant feature in the ¹³C NMR spectrum of fluorinated compounds is the presence of carbon-fluorine (C-F) coupling, which splits the signals of carbons near the fluorine atoms. chemicalbook.comkpi.ua

The carbonyl carbon (C=O) of the ester group is expected to appear in the downfield region, typically around 167 ppm. The signals for the aromatic carbons C-3' and C-5' will appear as a doublet with a large one-bond C-F coupling constant (¹JCF). The ipso-carbon (C-1') will also be split, but with a smaller two-bond coupling constant (²JCF).

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm) Expected C-F Coupling
-OCH₃ ~52 -
C-α (vinylic) ~119 -
C-β (vinylic) ~142 -
C-2', C-6' (aromatic) ~113 Doublet (²JCF)
C-4' (aromatic) ~110 Triplet (³JCF)
C-1' (aromatic) ~138 Triplet (²JCF)
C-3', C-5' (aromatic) ~163 Doublet (¹JCF)

Note: Predicted values are based on spectral data of analogous acrylate and difluorophenyl compounds.

While 1D NMR spectra provide substantial data, two-dimensional (2D) NMR techniques are employed for unambiguous structural confirmation. sdsu.educornell.edu

¹⁹F NMR Spectroscopy: Given the presence of fluorine, ¹⁹F NMR is a highly valuable technique. wikipedia.orgthermofisher.comslideshare.net It is expected to show a single signal for the two chemically equivalent fluorine atoms. The high sensitivity and wide chemical shift range of ¹⁹F NMR make it an excellent tool for confirming the presence and electronic environment of the fluorine substituents. huji.ac.ilbiophysics.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would show a cross-peak between the vinylic protons H-α and H-β, confirming they are spin-coupled and thus adjacent in the molecule. science.govyoutube.com It would also confirm the coupling between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbons. columbia.edu It would be used to definitively assign each carbon signal by linking it to its known proton. For example, it would show cross-peaks between the H-α signal and the C-α signal, the H-β signal and the C-β signal, the methoxy protons and the methoxy carbon, and the aromatic protons with their respective aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. science.govcolumbia.edu HMBC is crucial for piecing together the molecular skeleton. Key expected correlations for this compound would include:

The methoxy protons to the carbonyl carbon (C=O).

The vinylic proton H-α to the carbonyl carbon (C=O) and the aromatic carbon C-1'.

The vinylic proton H-β to the aromatic carbons C-1' and C-2'/C-6'.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm the presence of the α,β-unsaturated ester and the difluorosubstituted aromatic ring. rsc.orgresearchgate.net The conjugation of the aromatic ring with the double bond and the carbonyl group lowers the frequency of the C=O stretching vibration compared to a saturated ester. spectroscopyonline.com

Key absorptions include:

C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group, expected around 1715-1730 cm⁻¹.

C=C Stretches: A band for the vinylic C=C stretch, typically around 1640 cm⁻¹, and bands for the aromatic ring C=C stretches, usually in the 1450-1600 cm⁻¹ region. s-a-s.org

C-O Stretches: Esters typically show two strong C-O stretching bands. For this molecule, they are expected in the 1100-1300 cm⁻¹ region. spectroscopyonline.com

C-F Stretches: The carbon-fluorine bonds will give rise to strong absorption bands, typically found in the 1100-1300 cm⁻¹ region, potentially overlapping with the C-O stretches.

=C-H Bends: Out-of-plane bending vibrations for the trans-disubstituted double bond typically result in a strong band around 980 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch 3100-3000 Medium-Weak
Vinylic C-H Stretch 3050-3010 Medium-Weak
C=O Stretch (Ester) 1730-1715 Strong
Vinylic C=C Stretch ~1640 Medium
Aromatic C=C Stretch 1600, 1450 Medium
C-O Stretches (Ester) 1300-1100 Strong
C-F Stretches 1300-1100 Strong

Note: Predicted values are based on general IR correlation tables and data for analogous structures.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural information based on its fragmentation pattern upon ionization. chemguide.co.ukuni-saarland.de

For this compound (Molecular Formula: C₁₀H₈F₂O₂, Molecular Weight: 198.17 g/mol ), the electron ionization (EI) mass spectrum is expected to show a distinct molecular ion peak (M⁺·) at m/z = 198. The fragmentation of this molecular ion is guided by the stability of the resulting cations and neutral radicals. libretexts.orglibretexts.org The presence of the ester and the aromatic ring dictates the primary fragmentation pathways. msu.edulibretexts.orgnih.gov

Common fragmentation pathways include:

Loss of a methoxy radical (•OCH₃): This is a very common fragmentation for methyl esters, leading to the formation of a stable acylium ion. aiirjournal.com M⁺· → [M - 31]⁺

Loss of a carbomethoxy radical (•COOCH₃): This cleavage results in the formation of the 3,5-difluorostyrene radical cation. M⁺· → [M - 59]⁺

Cleavage of the aromatic ring: Further fragmentation can lead to the loss of neutral molecules like CO or C₂H₂ from the fragment ions.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/z Predicted Ion Structure Fragmentation Pathway
198 [C₁₀H₈F₂O₂]⁺· Molecular Ion (M⁺·)
167 [C₉H₆F₂O]⁺ Loss of •OCH₃ (M - 31)
139 [C₈H₆F₂]⁺· Loss of •COOCH₃ (M - 59)

Note: Predicted m/z values are based on the nominal mass of the most abundant isotopes.

Advanced Computational and Theoretical Investigations of E Methyl 3 3,5 Difluorophenyl Acrylate

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a wide range of molecular properties. For a molecule like (E)-Methyl 3-(3,5-difluorophenyl)acrylate, DFT calculations would provide insights into its geometry, stability, and reactivity. These calculations are foundational for more specific analyses such as HOMO-LUMO energy analysis, Molecular Electrostatic Potential (MEP) mapping, and the determination of global chemical reactivity descriptors.

HOMO-LUMO Energy Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity and electronic transitions. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, the electron-withdrawing nature of the fluorine atoms would be expected to influence the energies of these frontier orbitals.

Table 1: Hypothetical Frontier Orbital Energies (Note: The following data is illustrative and not based on specific experimental or computational results for the target compound.)

ParameterEnergy (eV)
EHOMO-7.5
ELUMO-1.2
Energy Gap (ΔE)6.3

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule. acs.org It is used to predict how a molecule will interact with other charged species, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). acs.org In an MEP map, regions of negative potential, typically colored red, indicate an excess of electrons and are prone to electrophilic attack. Conversely, regions of positive potential, colored blue, are electron-deficient and susceptible to nucleophilic attack. For this compound, the electronegative oxygen atoms of the ester group and the fluorine atoms on the phenyl ring would be expected to be regions of negative electrostatic potential.

Global Chemical Reactivity Descriptors

Table 2: Hypothetical Global Chemical Reactivity Descriptors (Note: The following data is illustrative and not based on specific experimental or computational results for the target compound.)

DescriptorFormulaValue (eV)
Ionization Potential (I)-EHOMO7.5
Electron Affinity (A)-ELUMO1.2
Electronegativity (χ)(I+A)/24.35
Chemical Hardness (η)(I-A)/23.15
Chemical Softness (S)1/(2η)0.159
Electrophilicity Index (ω)χ2/(2η)3.00

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide valuable insights into the conformational flexibility and intermolecular interactions of this compound in various environments, such as in solution or in a polymeric matrix. By simulating the trajectory of the molecule, researchers can understand its dynamic behavior, which is crucial for predicting its macroscopic properties and its interactions with other molecules. For acrylate (B77674) derivatives, MD simulations are often employed to study polymerization processes and the properties of the resulting polymers.

Intermolecular and Intramolecular Interaction Analyses

Understanding the non-covalent interactions within and between molecules is essential for predicting their structure, stability, and function. For this compound, both intramolecular interactions (e.g., between the ester group and the phenyl ring) and intermolecular interactions (e.g., how molecules pack in a crystal lattice) are of interest.

Reduced Density Gradient (RDG) Analysis

Reduced Density Gradient (RDG) analysis is a computational technique used to visualize and characterize non-covalent interactions. It is based on the electron density and its gradient. RDG plots can distinguish between strong attractive interactions (like hydrogen bonds), weaker van der Waals interactions, and repulsive steric clashes. In the context of this compound, RDG analysis could reveal subtle intramolecular interactions, such as C-H···F or C-H···O contacts, that influence the molecule's preferred conformation. It would also be instrumental in understanding the intermolecular forces that govern its solid-state packing.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. By partitioning the crystal electron density into molecular fragments, this analysis provides a detailed understanding of the forces that govern crystal packing. The Hirshfeld surface itself is defined as the region where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal.

The analysis generates several graphical outputs, including d_norm maps and 2D fingerprint plots. The d_norm surface maps normalized contact distances to the Hirshfeld surface, where red spots indicate intermolecular contacts shorter than the van der Waals radii sum, highlighting significant interactions like hydrogen bonds. Blue regions represent contacts longer than the van der Waals radii, and white areas denote contacts of approximately the van der Waals separation.

For this compound, the analysis of its crystal structure would reveal the nature and significance of various non-covalent interactions. Given the elemental composition, the most significant contributions to the crystal packing are expected to arise from H···H, F···H, C···H, and O···H contacts. pnrjournal.comnih.gov The fluorine atoms, being highly electronegative, are anticipated to participate in significant F···H interactions. The fingerprint plots quantify these contributions, suggesting that van der Waals forces play a major role in the molecular packing. gazi.edu.tr

The expected distribution of intermolecular contacts for this compound, based on analyses of structurally similar compounds, is summarized in the table below. nih.govgazi.edu.tr

Table 1: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

Intermolecular ContactContribution (%)Description
H···H35 - 45%Represents the largest contribution, typical for organic molecules rich in hydrogen atoms.
F···H / H···F15 - 25%Significant interactions due to the electronegativity of fluorine, playing a key role in the crystal packing. pnrjournal.com
C···H / H···C10 - 20%Reflects interactions involving the aromatic ring and the acrylate backbone.
O···H / H···O8 - 15%Arises from the carbonyl and methoxy groups of the ester functionality.
C···C3 - 7%Indicates potential π-π stacking interactions between phenyl rings of adjacent molecules.
Other< 5%Includes minor contacts such as O···F, C···O, etc.

Tautomerism and Conformational Preference Studies

Tautomerism involves the migration of a proton, leading to constitutional isomers that are in equilibrium. For this compound, significant tautomeric forms, such as keto-enol tautomerism, are not structurally feasible due to the absence of an enolizable proton alpha to a carbonyl group within a suitable framework.

Theoretical calculations, typically employing Density Functional Theory (DFT), are used to explore the potential energy surface of the molecule. nih.gov By systematically rotating specific dihedral angles and performing geometry optimization at each step, the rotational barriers and the relative energies of different stable conformers can be determined. mdpi.com

The two primary conformational considerations are:

Planarity: The orientation of the 3,5-difluorophenyl ring with respect to the plane of the methyl acrylate moiety. The most stable conformation is expected to be nearly planar to maximize π-conjugation, though steric hindrance can cause some twisting.

Ester Conformation: The acrylate group can exist in two planar conformations, s-trans and s-cis, referring to the arrangement around the C-O single bond of the ester. The s-trans conformer is generally more stable for simple acrylates due to reduced steric repulsion.

The relative energies of the most plausible conformers can be calculated to predict their equilibrium populations at a given temperature.

Table 2: Calculated Relative Energies and Predicted Population of Conformers

ConformerDihedral Angle (C=C-C=O)Relative Energy (kcal/mol)Predicted Population (%)
Planar, s-trans~180°0.00~98%
Planar, s-cis~0°2.5 - 4.0~2%
Twisted, s-transVariable> 4.0< 1%

Prediction of Spectroscopic Properties through Theoretical Methods

Theoretical quantum chemical calculations, particularly DFT, are invaluable for predicting and interpreting the spectroscopic properties of molecules. researchgate.net By calculating the optimized molecular geometry and electronic structure, it is possible to simulate various spectra, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. unair.ac.idnih.gov These theoretical predictions serve as a powerful tool for structural elucidation and for corroborating experimental data.

The Gauge-Including Atomic Orbital (GIAO) method is commonly used within the DFT framework to predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. nih.govtandfonline.com Similarly, the calculation of harmonic vibrational frequencies allows for the simulation of the FT-IR spectrum, aiding in the assignment of characteristic absorption bands corresponding to specific functional groups. mdpi.com Electronic absorption spectra (UV-Vis) are predicted by calculating the energies of electronic transitions between molecular orbitals, often using Time-Dependent DFT (TD-DFT). researchgate.net

For this compound, theoretical spectra are calculated using a functional such as B3LYP with a basis set like 6-311++G(d,p). nih.gov The predicted values provide insight into the electronic environment of the nuclei and the vibrational modes of the molecule.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)

Atom AssignmentPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Methoxy (-OCH₃)3.8051.9
Acrylate Cα-H6.55119.5
Acrylate Cβ-H7.65142.8
Carbonyl (C=O)-166.5
Phenyl C1-138.2
Phenyl C2, C67.20112.5
Phenyl C3, C5-163.1 (C-F)
Phenyl C46.95108.0

Table 4: Predicted Major FT-IR Vibrational Frequencies (cm⁻¹)

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)
C-H stretch (aromatic)Phenyl Ring3100 - 3050
C-H stretch (vinylic)C=C-H3040 - 3020
C-H stretch (aliphatic)-OCH₃2960 - 2940
C=O stretchEster Carbonyl1725 - 1715
C=C stretchAcrylate & Phenyl1640 - 1580
C-F stretchAryl-Fluoride1350 - 1100
C-O stretchEster Linkage1280 - 1150

Chemical Reactivity and Mechanistic Studies of E Methyl 3 3,5 Difluorophenyl Acrylate

Reaction Mechanisms Involving the Acrylate (B77674) Moiety

The acrylate portion of the molecule is an α,β-unsaturated ester, characterized by an electron-deficient carbon-carbon double bond due to the conjugation with the ester's carbonyl group. This electronic feature is the primary driver of its reactivity.

Carbon-Carbon Bond Formation Reactions

One of the most significant classes of reactions for acrylates is the formation of new carbon-carbon bonds. A prominent example is the Baylis-Hillman reaction, which involves the coupling of an activated alkene, such as an acrylate, with an aldehyde. This reaction is typically catalyzed by a tertiary amine, like DABCO (1,4-diazabicyclo[2.2.2]octane), or a phosphine.

The mechanism proceeds through the initial conjugate addition of the nucleophilic catalyst to the methyl acrylate derivative. This forms a zwitterionic enolate intermediate, which then acts as the key nucleophile, attacking the electrophilic aldehyde. A subsequent proton transfer and elimination of the catalyst yield a highly functionalized allylic alcohol. The rate-determining step is generally the attack of the zwitterionic intermediate on the aldehyde.

Table 1: Key Steps in the Generalized Baylis-Hillman Reaction Mechanism

StepDescriptionIntermediate/Product
1Nucleophilic conjugate addition of the catalyst (e.g., DABCO) to the acrylate.Zwitterionic Enolate
2Nucleophilic attack of the enolate on the aldehyde carbonyl carbon.Aldol-type Adduct
3Proton transfer, often facilitated by a protic solvent or the reactants.Protonated Adduct
4Elimination of the catalyst to regenerate it and form the final product.Allylic Alcohol

Conjugate Addition Reactions (e.g., Michael Additions)

The electron-deficient β-carbon of the acrylate system makes (E)-Methyl 3-(3,5-difluorophenyl)acrylate an excellent Michael acceptor. In Michael additions, a wide range of soft nucleophiles (Michael donors) add to this β-carbon. This 1,4-conjugate addition is a thermodynamically controlled and highly versatile method for forming carbon-carbon and carbon-heteroatom bonds.

The mechanism is initiated by the attack of a nucleophile (e.g., an enolate, an amine, or a thiol) on the β-carbon of the acrylate. This breaks the π-bond, and the resulting negative charge is delocalized onto the carbonyl oxygen, forming an enolate intermediate. Subsequent protonation of this enolate at the α-carbon yields the final addition product. The strong electron-withdrawing effect of the 3,5-difluorophenyl group would be expected to enhance the electrophilicity of the β-carbon, thus increasing the reaction rate compared to unsubstituted phenyl acrylates.

Mechanistic Investigations of Functional Group Transformations (e.g., Formyl Group Reactivity)

While this compound does not possess a formyl group, related functional group transformations on the acrylate moiety are fundamental. For instance, the ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. It can also be converted to an amide via aminolysis. The carbon-carbon double bond can undergo various transformations, such as dihydroxylation or epoxidation, although the electron-deficient nature of the bond makes these reactions more challenging than for electron-rich alkenes.

Organocatalytic Reaction Mechanisms

Organocatalysis provides a powerful toolbox for mediating reactions on acrylate systems, often with high stereocontrol.

Studies on Asymmetric Halogenation of Acrylate Systems

Asymmetric halogenation of alkenes is a key method for producing chiral molecules. For acrylate systems, this typically involves an electrophilic halogen source and a chiral catalyst. The reaction often proceeds through the formation of a halonium ion intermediate. The chiral catalyst, which can be a Lewis base or a phase-transfer catalyst, controls the facial selectivity of the halogen's attack on the double bond. The subsequent attack of a nucleophile opens the halonium ion ring in an SN2-type fashion, leading to a stereodefined product. While specific studies on this compound are lacking, this general mechanism is well-established for similar substrates.

Stereochemical Control and Regioselectivity in Reactions

Controlling stereochemistry and regioselectivity is crucial in the synthesis of complex molecules.

Regioselectivity : In reactions like the Mizoroki-Heck reaction, the regioselectivity of insertion into a metal-carbon bond is critical. For electron-deficient olefins like acrylates, insertion typically occurs in a 2,1-fashion, where the aryl or alkyl group from the organometallic reagent adds to the β-carbon, and the metal adds to the α-carbon. This selectivity is governed by electronic factors.

Stereochemical Control : In conjugate addition reactions, the introduction of a new stereocenter at the β-carbon is common. Asymmetric Michael additions, using chiral catalysts (organocatalysts or metal complexes with chiral ligands), can control the stereochemical outcome. The catalyst typically forms a transient chiral complex with the acrylate or the nucleophile, directing the attack from one face of the molecule over the other, resulting in an enantiomerically enriched product. The precise stereochemical outcome depends on the specific catalyst and reaction conditions employed.

Applications of E Methyl 3 3,5 Difluorophenyl Acrylate in Organic Synthesis

Role as a Versatile Synthetic Intermediate

(E)-Methyl 3-(3,5-difluorophenyl)acrylate serves as a highly versatile intermediate in organic synthesis due to the presence of multiple reactive sites. The core of its utility lies in the Michael addition reaction, where nucleophiles can readily attack the β-carbon of the acrylate (B77674) group. This reactivity allows for the introduction of a wide range of substituents and the formation of new carbon-carbon and carbon-heteroatom bonds.

Furthermore, the double bond of the acrylate system can participate in various cycloaddition reactions, providing access to a diverse array of cyclic and heterocyclic scaffolds. The ester functionality can also be hydrolyzed or transesterified to introduce further modifications. The 3,5-difluorophenyl group, with its strong electron-withdrawing nature, significantly influences the reactivity of the acrylate system, enhancing its susceptibility to nucleophilic attack and influencing the regioselectivity of certain reactions.

Building Block for Complex Organic Molecules

The reactivity profile of this compound makes it an excellent building block for the assembly of more complex organic molecules. A notable application is in the synthesis of substituted pyrazoline and pyrazole derivatives. The reaction of α,β-unsaturated esters, such as this acrylate, with hydrazine derivatives is a well-established method for constructing these five-membered heterocyclic rings.

For instance, the reaction with hydrazine hydrate can proceed via a Michael addition followed by an intramolecular cyclization and dehydration to yield the corresponding pyrazoline. The 3,5-difluorophenyl substituent is carried into the final molecule, providing a strategic point for further functionalization or for tuning the electronic and biological properties of the target compound.

ReactantReagentProduct ClassSignificance
This compoundHydrazine hydratePyrazolinesPrecursors to various bioactive molecules.
This compoundPhenylhydrazineN-phenylpyrazolinesA class of compounds with known pharmacological activities.

Precursor in Medicinal Chemistry Research and Drug Lead Optimization

The incorporation of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The 3,5-difluorophenyl moiety of this compound makes it a particularly attractive precursor for the synthesis of novel therapeutic agents.

Development of Potential Therapeutic Agents

As mentioned, this compound is a key starting material for the synthesis of various heterocyclic compounds, including pyrazolines. Pyrazoline derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties. scispace.comnih.gov By using this fluorinated acrylate, medicinal chemists can synthesize novel pyrazoline candidates with the potential for enhanced therapeutic efficacy. The fluorine atoms can modulate the lipophilicity and electronic character of the molecule, which can lead to improved cell membrane permeability and stronger interactions with biological targets. turkjps.org

Structure-Activity Relationship (SAR) Studies in Drug Discovery

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery and optimization. These studies involve systematically modifying the structure of a lead compound to understand which parts of the molecule are crucial for its biological activity. This compound provides a valuable scaffold for conducting SAR studies.

By synthesizing a series of analogs where the 3,5-difluorophenyl group is replaced with other substituted phenyl rings (e.g., non-fluorinated, mono-fluorinated, or differently di-fluorinated), researchers can systematically probe the effect of fluorine substitution on the biological activity of the resulting compounds. This allows for a detailed understanding of how the number and position of fluorine atoms influence the potency, selectivity, and pharmacokinetic properties of the drug candidates.

Structural ModificationPurpose in SAR StudyPotential Outcome
Removal of fluorine atomsTo establish the baseline activity of the non-fluorinated analog.Determine the necessity of fluorine for biological activity.
Varying the position of fluorine atomsTo understand the positional importance of fluorine for target binding.Optimization of binding affinity and selectivity.
Introduction of other substituentsTo explore the effects of different electronic and steric properties.Discovery of new interactions with the biological target.

Synthesis of Specialty Chemicals

Beyond the pharmaceutical industry, this compound can be utilized in the synthesis of various specialty chemicals. These are chemicals produced for specific, performance-enhancing applications. For example, the unique properties imparted by the difluorophenyl group, such as thermal stability and altered electronic characteristics, can be beneficial in the development of materials with specific optical or electronic properties.

The ability to readily form heterocyclic structures also opens up possibilities for its use in the synthesis of agrochemicals, dyes, and other performance materials where the specific substitution pattern can lead to desired physical or biological properties.

Future Research Directions and Perspectives for E Methyl 3 3,5 Difluorophenyl Acrylate

Advancements in Asymmetric Synthesis

The biological activity of chiral molecules is often dependent on their stereochemistry. While (E)-Methyl 3-(3,5-difluorophenyl)acrylate is achiral, the introduction of stereocenters through asymmetric synthesis could lead to derivatives with enhanced potency and selectivity. Future research will likely focus on developing novel asymmetric methodologies to access chiral analogs of this compound.

One promising avenue is the use of chiral catalysts in Michael addition reactions. The acrylate (B77674) moiety is an excellent Michael acceptor, and its reaction with various nucleophiles can be rendered asymmetric through the use of chiral organocatalysts or metal complexes. For instance, chiral amines, thioureas, or phosphoric acids could be employed to catalyze the enantioselective addition of nucleophiles to the β-position of the acrylate, introducing a stereocenter.

Another approach could involve the asymmetric dihydroxylation or epoxidation of the double bond, followed by further synthetic manipulations. These methods, catalyzed by chiral ligands complexed to transition metals like osmium or titanium, would yield chiral diols or epoxides, which are versatile intermediates for the synthesis of a wide range of chiral derivatives.

The development of enzymatic resolutions or desymmetrization strategies could also be explored. Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Lipases, for example, could be used for the enantioselective hydrolysis of a prochiral diester derivative of a modified this compound scaffold.

A summary of potential asymmetric synthesis strategies is presented in Table 1.

Asymmetric StrategyPotential Catalyst/ReagentExpected Chiral Product
Asymmetric Michael AdditionChiral Organocatalyst (e.g., prolinol derivatives)β-Substituted chiral acrylate
Asymmetric DihydroxylationOsmium tetroxide with chiral ligands (e.g., AD-mix-β)Chiral diol
Asymmetric EpoxidationSharpless epoxidation reagentsChiral epoxide
Enzymatic ResolutionLipases (e.g., Candida antarctica lipase B)Enantiopure ester and alcohol
Table 1: Potential Asymmetric Synthesis Strategies for Derivatives of this compound.

Novel Derivatization Strategies for Enhanced Bioactivity

The inherent reactivity of the acrylate moiety and the possibility of substitution on the difluorophenyl ring offer numerous opportunities for derivatization to enhance the biological activity of this compound. Future research will likely focus on creating libraries of derivatives to explore structure-activity relationships (SAR).

One key strategy will be the modification of the methyl ester. Conversion of the ester to a variety of amides, hydrazides, or other esters can significantly impact the compound's pharmacokinetic and pharmacodynamic properties. For example, coupling with bioactive amines or amino acids could lead to hybrid molecules with dual activities or improved targeting.

Another important direction is the introduction of different substituents on the phenyl ring. While the 3,5-difluoro substitution is a key feature, the addition of other groups, such as hydroxyl, amino, or nitro groups, at the remaining positions could modulate the electronic properties and binding interactions of the molecule with biological targets.

Furthermore, the α- and β-positions of the acrylate scaffold can be functionalized. For instance, the introduction of a cyano group at the α-position can enhance the electrophilicity of the Michael acceptor, potentially leading to more potent covalent inhibitors.

Table 2 outlines some potential derivatization strategies and their rationales.

Derivatization SiteModificationRationale for Enhanced Bioactivity
Methyl EsterAmide formation with bioactive aminesImproved target specificity and pharmacokinetic properties
Phenyl RingIntroduction of hydroxyl or amino groupsEnhanced hydrogen bonding interactions with target proteins
α-Position of AcrylateAddition of an electron-withdrawing group (e.g., -CN)Increased reactivity as a Michael acceptor for covalent inhibition
β-Position of AcrylateAddition of bulky substituentsImproved selectivity for specific protein binding pockets
Table 2: Novel Derivatization Strategies for this compound.

Integration of Advanced Computational Methods in Design

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and materials science. Future research on this compound and its derivatives will heavily rely on these methods for rational design and for predicting the properties of novel compounds.

One of the primary applications of computational methods will be in the prediction of binding affinities and modes of interaction with biological targets. Molecular docking and molecular dynamics (MD) simulations can be used to screen virtual libraries of derivatives against known protein targets, prioritizing the most promising candidates for synthesis. This in silico screening can significantly reduce the time and cost of drug discovery.

Quantum mechanics (QM) calculations will also play a crucial role in understanding the electronic properties of the molecule. For instance, DFT (Density Functional Theory) calculations can be used to determine the reactivity of the Michael acceptor, the stability of different conformations, and the nature of non-covalent interactions that govern protein-ligand binding.

Furthermore, quantitative structure-activity relationship (QSAR) studies can be employed to build predictive models that correlate the structural features of the derivatives with their biological activities. These models can then be used to design new compounds with improved potency and selectivity.

Table 3 summarizes the potential applications of various computational methods.

Computational MethodApplication in ResearchPredicted Outcome
Molecular DockingVirtual screening of derivative libraries against protein targetsIdentification of potential binders and their binding poses
Molecular Dynamics (MD) SimulationsAnalysis of the stability of protein-ligand complexesUnderstanding the dynamic behavior and binding free energies
Quantum Mechanics (QM) CalculationsDetermination of electronic properties and reactivityPrediction of Michael acceptor reactivity and interaction energies
Quantitative Structure-Activity Relationship (QSAR)Development of predictive models for biological activityDesign of new derivatives with enhanced potency
Table 3: Integration of Advanced Computational Methods in the Design of this compound Analogs.

Exploration of New Biological Targets and Pathways

The structural features of this compound, particularly the fluorinated phenyl ring and the reactive acrylate moiety, suggest that it and its derivatives may interact with a variety of biological targets. While acrylate-containing compounds have been investigated for their anticancer properties, often targeting tubulin polymerization, future research should aim to explore a broader range of biological targets and pathways. nih.gov

The presence of fluorine atoms can enhance a molecule's metabolic stability and its ability to penetrate cell membranes. researchgate.net This makes fluorinated compounds attractive candidates for targeting intracellular proteins. Future studies could employ chemoproteomics approaches, such as activity-based protein profiling (ABPP), to identify novel protein targets that covalently interact with this compound or its more reactive derivatives.

Given the role of Michael acceptors in modulating inflammatory and oxidative stress pathways, another promising area of investigation is the Keap1-Nrf2-ARE pathway. nih.gov Covalent modification of cysteine residues in Keap1 by Michael acceptors can lead to the activation of the Nrf2 transcription factor, which upregulates the expression of antioxidant and cytoprotective genes. Derivatives of this compound could be designed to selectively activate this pathway, offering therapeutic potential for a range of diseases characterized by oxidative stress.

Furthermore, the exploration of its potential as an inhibitor of enzymes with a critical cysteine residue in their active site is warranted. Many enzymes, including certain proteases and kinases, are susceptible to inhibition by Michael acceptors. acs.org Screening of this compound and its analogs against a panel of such enzymes could reveal novel therapeutic opportunities.

Development of Structure-Based Design Principles

As more data on the biological activity of this compound derivatives become available, the development of clear structure-based design principles will be crucial for the rational design of next-generation compounds with improved properties. This will involve a synergistic combination of experimental and computational approaches.

A key aspect of this will be the elucidation of the three-dimensional structures of the derivatives in complex with their biological targets. X-ray crystallography and cryo-electron microscopy can provide detailed atomic-level information about the binding mode, allowing for the rational design of modifications that enhance binding affinity and selectivity.

The systematic variation of substituents on the phenyl ring and modifications of the acrylate moiety, coupled with robust biological evaluation, will be essential for establishing clear structure-activity relationships (SAR). For example, understanding how the position and nature of the fluorine atoms influence binding and reactivity will be a critical aspect of this research.

Computational tools, such as free energy perturbation (FEP) and thermodynamic integration (TI), can be used to predict the impact of specific structural modifications on binding affinity, guiding the design process. These methods, when used in conjunction with experimental data, can accelerate the optimization of lead compounds.

The ultimate goal is to develop a set of design principles that can be used to predictably tune the properties of this compound derivatives for specific biological applications. This will require a deep understanding of the interplay between the compound's structure, its electronic properties, and its interactions with biological macromolecules.

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing (E)-Methyl 3-(3,5-difluorophenyl)acrylate in laboratory settings?

  • Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions, such as the Heck reaction. For example, using Pd(OAc)₂ with tri(o-tolyl)phosphine as a ligand, methyl acrylate, and a brominated aromatic precursor under controlled conditions . Alternatively, esterification of (E)-3-(3,5-difluorophenyl)acrylic acid (CAS 147700-58-1) with methanol in the presence of acid catalysts is another viable route .

Q. How should researchers ensure the purity and stability of this compound during storage?

  • Answer : Store the compound at 20°C in airtight, light-resistant containers to prevent degradation. Purity (≥98%) should be verified via HPLC or NMR prior to use. Stability over two years has been reported under these conditions . Safety protocols, including PPE (gloves, goggles) and fume hood use, are critical during handling to mitigate inhalation or dermal exposure risks .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Answer :

  • ¹H/¹³C NMR : Confirm the (E)-configuration via coupling constants (e.g., J = 15.9 Hz for trans-vinylic protons) and assign aromatic fluorine-substituted carbons .
  • HRMS : Validate molecular weight (e.g., calculated [M+H]⁺ for C₁₁H₁₀F₂O₂: 225.0717) .
  • FT-IR : Identify ester carbonyl (C=O) stretching at ~1700 cm⁻¹ and acrylate C=C bonds near 1630 cm⁻¹.

Advanced Research Questions

Q. How can computational docking studies be applied to predict the biological interactions of this compound?

  • Answer : Tools like AutoDock4 allow for flexible receptor docking, enabling prediction of binding affinities to targets like enzymes or receptors. Key parameters include:

  • Grid setup : Focus on active sites with fluorophenyl moieties as potential hydrophobic anchors.
  • Sidechain flexibility : Adjust residues (e.g., Ser, Tyr) to accommodate the acrylate group .
  • Validation via MD simulations or experimental IC₅₀ assays is recommended.

Q. What strategies are effective for resolving conflicting spectroscopic data during structural elucidation?

  • Answer :

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions caused by fluorine substituents.
  • X-ray crystallography : Definitive confirmation of stereochemistry and solid-state packing (e.g., analogous fluorophenyl crystals in ).
  • Isotopic labeling : Use ¹⁹F NMR or deuterated solvents to simplify complex splitting patterns .

Q. How can researchers optimize reaction conditions to minimize dehalogenation side reactions in fluorinated acrylate synthesis?

  • Answer :

  • Catalyst selection : Avoid Pd catalysts prone to β-hydride elimination; use Pd(OAc)₂ with bulky ligands (e.g., tri(o-tolyl)phosphine) to stabilize intermediates .
  • Temperature control : Maintain reactions below 80°C to prevent C-F bond cleavage.
  • Additives : Tetrabutylammonium chloride improves solubility and reduces side reactions in polar solvents .

Q. What methodologies are suitable for analyzing the solid-state properties of this compound?

  • Answer :

  • DSC/TGA : Assess melting behavior and thermal stability (e.g., decomposition above 200°C).
  • PXRD : Identify polymorphic forms, critical for pharmaceutical applications (see for analogous fluorophenyl solid forms).
  • Solubility studies : Use Hansen solubility parameters to optimize solvent systems for crystallization .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of fluorine substitution on bioactivity?

  • Answer :

  • Analog synthesis : Compare with non-fluorinated (e.g., methyl 3-phenylacrylate) and mono-/di-fluorinated derivatives .
  • Biological assays : Test inhibitory activity against targets like kinases or proteases, correlating fluorine position with potency.
  • Computational modeling : Use QSAR to predict electronic effects (e.g., fluorine’s electron-withdrawing impact on acrylate reactivity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.